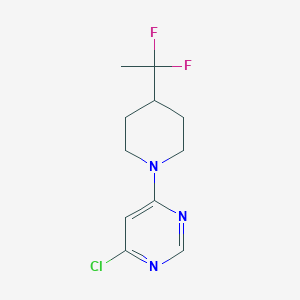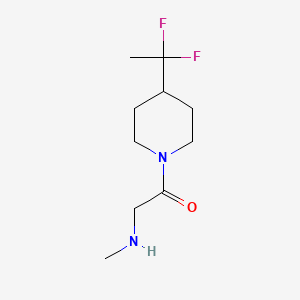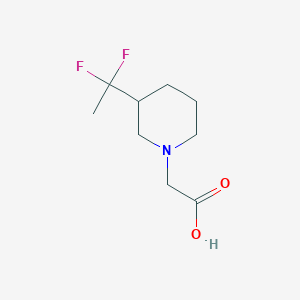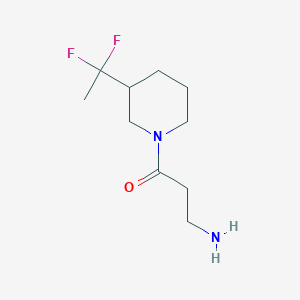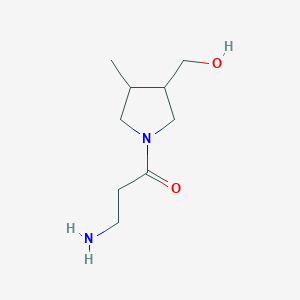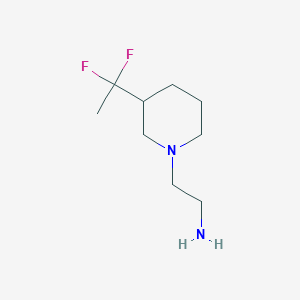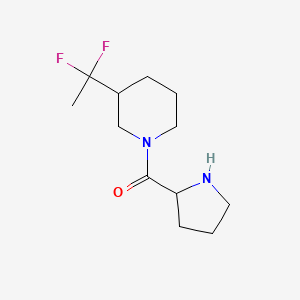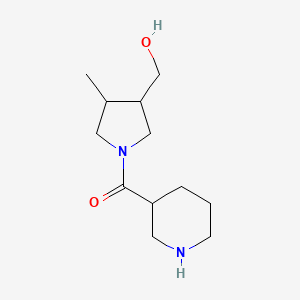![molecular formula C12H13ClN4 B1481384 7-(2-アミノフェニル)-3-クロロ-5,6-ジヒドロイミダゾ[1,2-a]ピラジン CAS No. 2098038-67-4](/img/structure/B1481384.png)
7-(2-アミノフェニル)-3-クロロ-5,6-ジヒドロイミダゾ[1,2-a]ピラジン
説明
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a useful research compound. Its molecular formula is C12H13ClN4 and its molecular weight is 248.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品研究:創薬
この化合物は、そのイミダゾ[1,2-a]ピラジン骨格により、医薬品化学において特に注目されています。 架橋窒素原子を含む縮合複素環系は、新規薬剤設計における重要なファーマコフォアです 。その構造的複雑性により、様々な生体標的との相互作用が可能になり、このような複素環部分に関連する疾患に対する新規治療薬の開発につながる可能性があります。
生化学的研究:タンパク質とDNAの相互作用
生体高分子(BSA)やDNAなどのタンパク質との相互作用能力は、生体物理学および計算化学的手法を用いて研究されてきました 。これらの研究は、新規化合物の結合親和性と特異性を理解するために不可欠であり、それらの治療可能性と安全性プロファイルを評価することができます。
材料科学:オプトエレクトロニクスデバイス
材料科学の分野では、このような芳香族複素環は、その電子特性のために重要です。 それらは、オプトエレクトロニクスデバイスの開発に使用され、電気伝導性を持ちながら構造的に安定であるという特性が非常に重要です .
化学合成:位置選択的プロトコル
この化合物の合成は、環境に優しく収率の高い位置選択的プロトコルを含みます 。これは、研究および産業用途のために化合物を大量生産する際に重要であり、持続可能性と費用対効果を保証します。
生体物理学的研究:結合研究
ウシ血清アルブミン(BSA)および子牛胸腺デオキシリボ核酸(ctDNA)との結合研究が行われ、この化合物の分子レベルでの相互作用を理解しました 。このような研究は、化合物の作用機序とその細胞プロセスへの潜在的な影響を明らかにすることができます。
計算化学:分子ドッキング
分子ドッキングアプローチを使用して、BSAおよびctDNAとの安定な複合体形成について化合物をスクリーニングしました 。この計算方法は、化合物がどのように生体標的と相互作用するかを予測するのに役立ち、創薬開発に不可欠です。
癌研究:抗癌剤
この化合物の構造的特徴は、抗癌剤の開発のための候補となります 。DNAに結合し、癌細胞の増殖を阻害する可能性があるため、治療介入の有望な道です。
顕微鏡:共焦点顕微鏡用エミッター
この化合物のよう蛍光特性を持つ化合物は、共焦点顕微鏡のエミッターとして使用できます 。この用途は、生物学的イメージングにとって重要であり、研究者は細胞成分とプロセスを高解像度で可視化することができます。
作用機序
Target of Action
Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .
Mode of Action
It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.
Result of Action
Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .
Action Environment
It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.
生化学分析
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .
Cellular Effects
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .
Molecular Mechanism
At the molecular level, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
特性
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXHTKNVWXYWSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



